1-Fluoro-3-(2-isocyanoethyl)benzene
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Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-3-(2-isocyanoethyl)benzene involves several steps:
Aromatic Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyanation: Finally, the amino group is converted to an isocyanide group through a cyanation reaction.
These steps require specific conditions and the support of advanced organic synthesis technology. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-Fluoro-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2-isocyanoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and dyes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is used in the development of pharmaceuticals, particularly in medicinal chemistry.
Industry: The compound finds applications in the production of coatings and other materials.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with specific molecular targets. The isocyanide group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic applications and interactions with cellular components .
Comparison with Similar Compounds
1-Fluoro-3-(2-isocyanoethyl)benzene can be compared with other similar compounds such as:
Phenethylisocyanide: Lacks the fluorine atom, leading to different reactivity and properties.
3-Chlorophenethylisocyanide: Contains a chlorine atom instead of fluorine, affecting its chemical behavior.
3-Bromophenethylisocyanide: Contains a bromine atom, which also alters its reactivity compared to the fluorinated version.
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs .
Properties
IUPAC Name |
1-fluoro-3-(2-isocyanoethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVUJNHSKYURR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374631 |
Source
|
Record name | 3-Fluorophenethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-63-3 |
Source
|
Record name | 3-Fluorophenethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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